Bunolol

Übersicht

Beschreibung

Bunolol ist ein nicht-selektiver Beta-Adrenozeptor-Antagonist mit signifikanter blutdrucksenkender, antiarrhythmischer und lokalanästhetischer Wirkung . Es wird häufig in Form seines reinen L-Enantiomers, Levothis compound, verwendet, das stärker ist als sein Dextro-Isomer . This compound wird hauptsächlich zur Behandlung von okulärer Hypertonie und Offenwinkelglaukom eingesetzt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Bunolol beinhaltet die Reaktion von 3-(tert-Butylamino)-2-hydroxypropylchlorid mit 5-Hydroxy-3,4-dihydronaphthalen-1(2H)-on unter basischen Bedingungen . Die Reaktion erfordert typischerweise eine Base wie Natriumhydroxid oder Kaliumcarbonat, um die nukleophile Substitutionsreaktion zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die gleichbleibende Qualität des Endprodukts zu gewährleisten. Die Reaktion wird typischerweise in großen Reaktoren mit kontinuierlicher Überwachung von Temperatur, Druck und pH-Wert durchgeführt, um Ausbeute und Reinheit zu optimieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Bunolol durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Die Carbonylgruppe in this compound kann reduziert werden, um Alkoholderivate zu bilden.

Substitution: Die Hydroxylgruppe in this compound kann Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Alkylhalogenide oder Acylchloride unter basischen oder sauren Bedingungen.

Hauptprodukte, die gebildet werden

Oxidation: Die Oxidation von this compound kann zur Bildung von Carbonsäuren und Ketonen führen.

Reduktion: Die Reduktion von this compound liefert typischerweise Alkoholderivate.

Substitution: Substitutionsreaktionen können eine Vielzahl von Derivaten erzeugen, abhängig vom eingeführten Substituenten.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Mechanism of Action

Bunolol functions by blocking both β(1) and β(2) adrenergic receptors, which leads to a decrease in the production of aqueous humor in the eye, thereby lowering intraocular pressure (IOP). This mechanism is crucial for patients suffering from conditions that result in elevated IOP, as it mitigates the risk of optic nerve damage and vision loss associated with glaucoma .

1.2 Clinical Efficacy

Clinical studies have demonstrated that this compound can reduce mean IOP by approximately 25-40% from baseline levels in patients with elevated IOP . Its effectiveness is comparable to other beta-blockers used in ophthalmology, making it a valuable option for treatment.

Synthesis and Formulation

2.1 Chemo-Enzymatic Synthesis

Recent advancements in the synthesis of this compound have highlighted a chemo-enzymatic approach that employs lipase for enantioselective kinetic resolution. This method has shown an enantiomeric excess of 98% with a yield of 35%, indicating a highly efficient synthesis process for producing both (R)- and (S)-bunolol .

| Synthesis Method | Enantiomeric Excess (%) | Yield (%) |

|---|---|---|

| Chemo-Enzymatic Process | 98 | 35 |

| Conventional Chemical Method | Not specified | Not specified |

Metabolism and Pharmacokinetics

3.1 Absorption and Excretion

this compound is rapidly absorbed following oral administration, with peak plasma concentrations occurring approximately one hour post-dose. The majority of the drug is excreted via urine, with minimal fecal elimination observed . The plasma half-lives for this compound and its metabolites are as follows:

| Compound | Half-Life (hours) |

|---|---|

| This compound | 6.1 |

| This compound Glucuronide | 9.1 |

| Dihydrothis compound | 7.1 |

Safety and Side Effects

While this compound is generally well-tolerated, potential side effects include bradycardia, hypotension, bronchospasm, and acute cardiac failure . Monitoring is essential, especially in patients with pre-existing cardiovascular conditions.

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

- Case Study 1: A patient with chronic open-angle glaucoma was treated with this compound eye drops, resulting in significant IOP reduction over six months without notable adverse effects.

- Case Study 2: A comparative study involving this compound and another beta-blocker demonstrated that this compound provided similar IOP control with fewer systemic side effects, highlighting its suitability for long-term management.

Wirkmechanismus

Bunolol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of intraocular pressure and cardiovascular function . By blocking these receptors, this compound reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure . Additionally, this compound’s beta-blocking activity helps to reduce heart rate and blood pressure, making it useful in the treatment of cardiovascular conditions .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Propranolol: Ein nicht-selektiver Beta-Blocker mit ähnlichen blutdrucksenkenden und antiarrhythmischen Eigenschaften.

Timolol: Ein weiterer nicht-selektiver Beta-Blocker, der zur Behandlung von Glaukom eingesetzt wird.

Metoprolol: Ein selektiver Beta-1-Blocker, der hauptsächlich für Herz-Kreislauf-Erkrankungen eingesetzt wird.

Einzigartigkeit von Bunolol

This compound ist einzigartig in seiner Kombination aus Beta-Blocker-Aktivität und lokalanästhetischen Eigenschaften . Es ist auch stärker als Propranolol und Timolol in seiner Beta-Blocker-Aktivität . Darüber hinaus macht die Fähigkeit von this compound, den Augeninnendruck zu senken, es besonders wertvoll bei der Behandlung von Glaukom .

Biologische Aktivität

Bunolol, also known as levothis compound, is a potent non-selective beta-adrenergic receptor antagonist primarily used in the treatment of glaucoma and ocular hypertension. It functions by lowering intraocular pressure (IOP), making it an essential agent in ophthalmic therapies. This article delves into the biological activity of this compound, including its pharmacokinetics, metabolism, clinical efficacy, and safety profile based on diverse research findings.

Absorption and Metabolism

This compound is rapidly absorbed following oral administration. A study involving single oral doses of 3 mg showed that peak plasma levels of this compound and its active metabolite dihydrothis compound are reached approximately one hour after ingestion. The metabolism primarily occurs in the liver, with significant excretion via urine (78% within four days) and minimal fecal excretion (3%) .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Plasma Time | 1 hour |

| Urinary Excretion | 78% within 4 days |

| Fecal Excretion | 3% |

| Plasma Half-life (this compound) | 6.1 ± 0.3 hours |

| Plasma Half-life (Dihydrothis compound) | 7.1 ± 0.5 hours |

This compound acts primarily through its antagonistic effects on beta-adrenergic receptors, leading to decreased production of aqueous humor and increased outflow facility in the eye. This dual action effectively lowers IOP in patients with glaucoma .

Clinical Efficacy

Numerous studies have evaluated the efficacy of this compound in clinical settings:

- A randomized controlled trial demonstrated that a single drop of levothis compound (0.5%) significantly reduced IOP in patients with open-angle glaucoma compared to baseline measurements .

- In another study, daily administration resulted in sustained IOP reduction over a week, confirming its long-term effectiveness as an ocular hypotensive agent .

Case Study Example:

In a clinical case involving patients with chronic open-angle glaucoma, treatment with levothis compound led to an average reduction in IOP of approximately 30% from baseline values after four weeks of therapy.

Safety Profile

This compound is generally well-tolerated; however, some adverse effects have been reported:

- Common side effects include ocular irritation, dry eyes, and blurred vision.

- Systemic side effects may occur due to its non-selective nature and can include bradycardia and hypotension .

Table 2: Reported Side Effects of this compound

| Side Effect | Frequency |

|---|---|

| Ocular Irritation | Common |

| Dry Eyes | Common |

| Bradycardia | Rare |

| Hypotension | Rare |

Eigenschaften

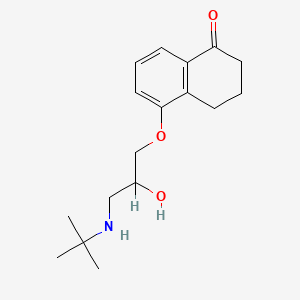

IUPAC Name |

5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHBTMCLRNMKHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022702 | |

| Record name | Bunolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27591-01-1 | |

| Record name | (±)-Bunolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27591-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bunolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027591011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bunolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUNOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71QSY2UT3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.